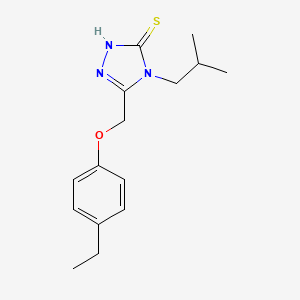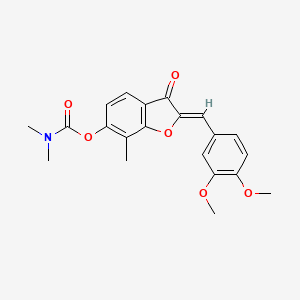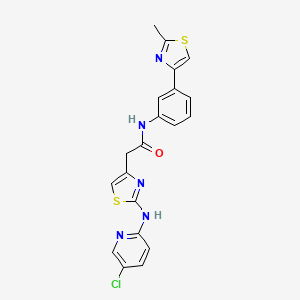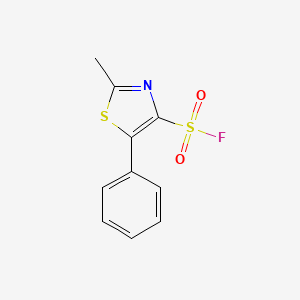![molecular formula C11H9N5O B2360846 N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide CAS No. 39807-69-7](/img/structure/B2360846.png)
N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide” is a compound that contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of cyanoacetamides, such as “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a triazole nucleus, which is a central structural component in a number of drug classes . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazole compounds, including “this compound”, are known for their chemical reactivity. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Applications
N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide and its derivatives have been extensively explored for their structural characteristics and potential applications in various fields. The synthesis of these compounds often involves the reaction of amino-triazole with acetyl chloride or various aromatic aldehydes, resulting in a range of substituted phenyl acetamide derivatives. These compounds have been structurally characterized through spectroscopic methods like NMR, IR, and mass spectrometry, ensuring their purity and confirming their molecular structure (Panchal & Patel, 2011), (MahyavanshiJyotindra et al., 2011).
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of derivatives of this compound. These compounds have been synthesized and tested against a variety of bacterial and fungal strains, showing promising results. The antimicrobial activity is often evaluated through in-vitro methods, measuring zones of inhibition or MIC values against specific pathogens (Mahyavanshi et al., 2017), (Baviskar et al., 2013).
Anticancer Activity
Compounds derived from this compound have shown potential anticancer activities. These compounds have been synthesized and their structure-activity relationships have been studied. The anticancer efficacy is assessed through various in-vitro tests against different cancer cell lines, often comparing the results with standard anticancer agents (Evren et al., 2019), (Šermukšnytė et al., 2022).
Antitubercular Activity
Some derivatives have shown specific activity against tuberculosis-causing bacteria. The synthesis involves a click chemistry approach, leading to a variety of compounds tested against Mycobacterium smegmatis. Compounds with promising MIC values have been highlighted as potential antitubercular agents, offering new pathways for tuberculosis treatment (Emmadi et al., 2015).
Precursor for Further Synthesis
This compound and its derivatives serve as convenient precursors for synthesizing a variety of heterocyclic compounds, including pyridazine and pyrimidine derivatives. These reactions often involve cyclization steps and have been explored for their potential biological activity (Aly & Nassar, 2004).
Wirkmechanismus
While the specific mechanism of action for “N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide” is not mentioned in the retrieved papers, triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors . This suggests that “this compound” may also interact with various biological targets, contributing to its biological activities.
Zukünftige Richtungen
The future directions for “N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide” could involve further studies to explore its potential biological activities and its interactions with various biological targets. This could provide new insights for developing these new hybrids as potential therapeutic agents .
Eigenschaften
IUPAC Name |
N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c1-7(17)13-9-4-2-8(3-5-9)11-10(6-12)14-16-15-11/h2-5H,1H3,(H,13,17)(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGLIOCJZVAXBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NNN=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2360767.png)



![N-(3-chlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2360771.png)
![N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2360774.png)

![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2360776.png)
![(1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2360777.png)




